N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396554-82-7
VCID: VC7199730
InChI: InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17)
SMILES: C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C12H12Cl2N2O2S
Molecular Weight: 319.2

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

CAS No.: 1396554-82-7

Cat. No.: VC7199730

Molecular Formula: C12H12Cl2N2O2S

Molecular Weight: 319.2

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide - 1396554-82-7

Specification

CAS No. 1396554-82-7
Molecular Formula C12H12Cl2N2O2S
Molecular Weight 319.2
IUPAC Name N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Standard InChI InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17)
Standard InChI Key VKDJMMKKYJWREI-UHFFFAOYSA-N
SMILES C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The molecule consists of a 1,4-thiazepane ring—a seven-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 4. The 5-oxo moiety denotes a ketone group at the fifth carbon, while the 3-carboxamide group is attached to the third carbon. The amide nitrogen is further substituted with a 3,4-dichlorophenyl ring, introducing hydrophobic and electron-withdrawing characteristics .

Molecular Formula and Weight

  • Empirical Formula: C12H12Cl2N2O2S\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

  • Molecular Weight: 319.21 g/mol (calculated via atomic mass summation).

Synthetic Pathways and Chemical Reactivity

Key Synthetic Strategies

Patents and chemical databases suggest two primary routes for synthesizing thiazepane carboxamides:

Route 1: Ring-Closing Metathesis

  • Precursor Preparation: A diamine or aminothiol is reacted with a carbonyl compound (e.g., ketone or aldehyde) to form a linear intermediate.

  • Cyclization: Intramolecular nucleophilic attack or metal-catalyzed cyclization forms the thiazepane ring .

  • Amide Coupling: The dichlorophenyl group is introduced via carbodiimide-mediated coupling (e.g., EDCI or HATU) with 3,4-dichloroaniline .

Route 2: Direct Functionalization

  • Thiazepane Oxidation: A preformed thiazepane derivative is oxidized at the fifth position using agents like potassium permanganate (KMnO4\text{KMnO}_4) or ozone (O3\text{O}_3) to introduce the ketone .

Stability and Reactivity

  • The 5-oxo group renders the compound susceptible to nucleophilic attack at the carbonyl carbon.

  • The 3,4-dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability but increasing metabolic stability challenges .

Comparative Analysis with Structural Analogs

FeatureN-(3,4-Dichlorophenyl)-5-Oxo-1,4-Thiazepane-3-Carboxamide(3S)-N-Benzyl-5-Oxo-1,4-Thiazepane-3-Carboxamide
Molecular Weight319.21 g/mol264.35 g/mol
Substituent3,4-DichlorophenylBenzyl
Biological TargetHepatitis B core protein (hypothesized) Unspecified
Synthetic ComplexityModerate (requires dichlorophenyl coupling)Low (benzyl group readily available)

Challenges and Future Directions

ADMET Profiling

No experimental data on absorption, distribution, metabolism, excretion, or toxicity (ADMET) are available. Predictive models suggest:

  • LogP: ~3.2 (moderate lipophilicity).

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4).

Optimization Strategies

  • Prodrug Design: Esterification of the carboxamide could improve bioavailability.

  • Halogen Substitution: Replacing chlorine with fluorine may reduce toxicity while retaining electronic effects .

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